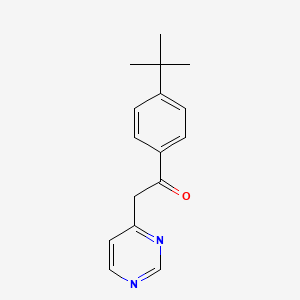

1-(4-叔丁基苯基)-2-嘧啶-4-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the properties and synthesis of similar structures. For instance, tert-butyl groups are known to influence the physical and chemical properties of compounds by increasing interchain distance and decreasing intermolecular forces, as seen in the novel polyimides described in the first paper . Additionally, pyrimidinone derivatives are mentioned as intermediates in the synthesis of enantiomerically pure β-amino acids, indicating the relevance of pyrimidinone structures in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone involves various strategies. For example, the synthesis of new polyimides with tert-butyl side groups was achieved through polycondensation, which could be a relevant method for synthesizing compounds with tert-butylphenyl moieties . The one-pot synthesis method described for pyrrole derivatives using TosMIC and a mild base could potentially be adapted for the synthesis of pyrimidin-4-ylethanone derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups and pyrimidinone rings would likely exhibit certain characteristics such as increased steric hindrance and potential for hydrogen bonding. The crystal structure analysis of a related compound indicates that symmetric compounds with tert-butyl groups can lead to strong intermolecular interactions and good packing ability . This information could be extrapolated to hypothesize about the molecular structure of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone.

Chemical Reactions Analysis

The chemical reactions involving tert-butylphenyl and pyrimidinone derivatives are diverse. The polyimides containing tert-butyl side groups show excellent solubility and high glass transition temperatures, suggesting that the tert-butylphenyl moiety could impart similar properties to other compounds . The pyrimidinone derivatives are used as intermediates in various reactions, including acylation, annulation, and cyclization, which could be relevant for the chemical reactions of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone can be inferred from the related structures discussed in the papers. The introduction of tert-butyl groups can lead to low dielectric constants, low moisture absorption, and high glass transition temperatures, as seen in the novel polyimides . The solubility and reactivity of the pyrimidinone derivatives suggest that 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone could also exhibit unique solubility and reactivity profiles .

科学研究应用

组胺 H4 受体配体

1-(4-叔丁基苯基)-2-嘧啶-4-基乙酮因其在组胺 H4 受体 (H4R) 配体中的应用而受到研究。在高通量筛选 (HTS) 活动中发现了嘧啶命中,导致合成一系列 2-氨基嘧啶作为 H4R 配体。这些化合物包括将 6-叔丁基替换为芳香族和仲胺部分的类似物,在体外显示出潜在的效力。具体而言,一种化合物 4-[2-氨基-6-(4-甲基哌嗪-1-基)嘧啶-4-基]苯甲腈在动物模型中表现出显着的抗炎和抗伤害感受活性,支持了 H4R 拮抗剂在疼痛管理中的潜力 (Altenbach 等,2008).

酰基吡唑衍生物的合成

该化学物质还参与了酰基吡唑衍生物的合成。醛与吡唑的氧化官能化反应产生了酰基吡唑衍生物 (3,5-二叔丁基苯基)(1H-吡唑-1-基)甲酮。该反应由亚化学计量的 4-乙酰氨基-2,2,6,6-四甲基哌啶-1-氧代铵硝酸盐促进,并在无溶剂条件下进行,代表了一种绿色、清洁的方法 (Doherty 等,2022).

波生坦一水合物研究

另一项研究涉及波生坦一水合物,一种包含 1-(4-叔丁基苯基)-2-嘧啶-4-基乙酮的化合物。该研究重点关注其晶体结构,揭示了嘧啶和苯环平均平面之间的显着角度,形成 U 形通道。该结构通过氢键和弱分子间相互作用稳定,提供了对晶体学中分子相互作用的见解 (Kaur 等,2012).

银催化的 π 环化

该化合物已用于银催化的 π 环化以形成各种有机化合物。叔丁基 2,5-二芳基-3-氧代戊-4-炔酸酯(强烯醇化 β-酮酯)被 Ag(I) 盐活化,导致环化产生羟基吡喃或普尔维酮。这项研究展示了 1-(4-叔丁基苯基)-2-嘧啶-4-基乙酮在有机合成中的多功能性 (Hermann & Brückner, 2018).

帕金森病的 PET 成像

该化合物还被合成用于帕金森病的 PET 成像。一种特定的示踪剂 (4-((5-氯-4-(甲基氨基)嘧啶-2-基)氨基)-3-[11C]甲氧基苯基)(吗啉代)甲酮,是从其前体通过 O-[11C]甲基化制备的,其中 [11C]CH3OTf。该示踪剂的高放射化学产率和纯度突出了其在医学成像中的潜力 (Wang 等,2017).

安全和危害

This involves studying the safety and hazards associated with the compound. It may include its toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions. It may include potential applications of the compound, improvements to its synthesis method, or further studies to understand its properties or mechanism of action.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

属性

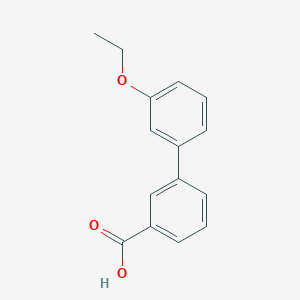

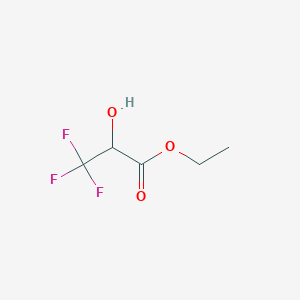

IUPAC Name |

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXXUUNPFFILBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375475 |

Source

|

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

CAS RN |

849021-29-0 |

Source

|

| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)